

Imidazole Ketone Erastin: A Technical Guide for Studying Ferroptosis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imidazole ketone erastin*

Cat. No.: *B610340*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for utilizing **imidazole ketone erastin** (IKE) as a potent and selective tool compound for the investigation of ferroptosis. IKE, an analog of the classical ferroptosis inducer erastin, offers significantly improved metabolic stability and in vivo suitability, making it an invaluable asset for both in vitro and in vivo studies of this unique form of regulated cell death.

Introduction to Imidazole Ketone Erastin and Ferroptosis

Ferroptosis is a non-apoptotic form of regulated cell death characterized by iron-dependent lipid peroxidation. It is implicated in a growing number of pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. The induction of ferroptosis has emerged as a promising therapeutic strategy, particularly for cancers resistant to conventional therapies.

Erastin was one of the first small molecules identified to induce ferroptosis. However, its poor metabolic stability and limited water solubility have hindered its clinical translation. **Imidazole ketone erastin** (IKE) was developed to overcome these limitations. It is a potent and selective inhibitor of the cystine/glutamate antiporter system Xc-, a key regulator of cellular glutathione (GSH) levels. By inhibiting system Xc-, IKE depletes intracellular cysteine, leading to GSH depletion and the inactivation of the antioxidant enzyme glutathione peroxidase 4 (GPX4). This

cascade of events results in the accumulation of lipid reactive oxygen species (ROS) and, ultimately, ferroptotic cell death.[\[1\]](#)[\[2\]](#)[\[3\]](#)

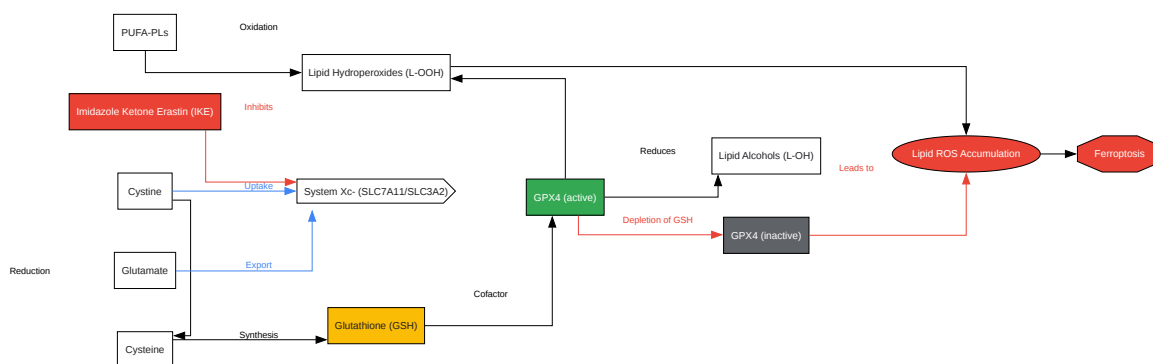
Mechanism of Action of Imidazole Ketone Erastin

The primary mechanism of action of IKE is the inhibition of the system Xc- cystine/glutamate antiporter. This transporter, composed of the subunits SLC7A11 and SLC3A2, mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[\[4\]](#) Intracellular cystine is then reduced to cysteine, a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).

GPX4, a selenium-containing enzyme, utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from lipid peroxidation-mediated damage. The inhibition of system Xc- by IKE leads to a depletion of the intracellular cysteine pool, which in turn impairs GSH synthesis.[\[1\]](#) The resulting decrease in GSH levels compromises the function of GPX4, leading to an accumulation of lipid ROS and the execution of the ferroptotic cell death program.[\[1\]](#)[\[5\]](#)

In addition to the canonical pathway, erastin and its analogs may also induce ferroptosis through other mechanisms, such as acting on voltage-dependent anion channels (VDACs) on the mitochondrial outer membrane.[\[2\]](#)

Signaling Pathway of IKE-Induced Ferroptosis



[Click to download full resolution via product page](#)

Caption: Mechanism of **Imidazole Ketone Erastin (IKE)**-induced ferroptosis.

Quantitative Data

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of **imidazole ketone erastin**.

Table 1: In Vitro Potency of **Imidazole Ketone Erastin (IKE)**

Cell Line	Cell Type	Assay	IC50/GI50	Reference
SUDHL6	Diffuse Large B-Cell Lymphoma (DLBCL)	GSH Depletion	34 nM	[1]
CCF-STTG1	Astrocytoma	Glutamate Release (System Xc- Inhibition)	30 nM	[6]
BJeLR (RAS-G12V)	Engineered Human Fibroblasts	Alamar Blue (Growth Inhibition)	3 nM	[6]
HT1080	Fibrosarcoma	Alamar Blue (Growth Inhibition)	310 nM	[6]
DOHH-2	Diffuse Large B-Cell Lymphoma (DLBCL)	Cell Viability	14 nM	[1]
SU-DHL-6	Diffuse Large B-Cell Lymphoma (DLBCL)	Cell Viability	1 nM	[1]
SU-DHL10	Diffuse Large B-Cell Lymphoma (DLBCL)	Cell Viability	4 nM	[1]

Table 2: Pharmacokinetic Parameters of **Imidazole Ketone Erastin (IKE)** in Mice

Administration Route	Dose (mg/kg)	Half-life (t _{1/2}) (hours)	C _{max} (ng/mL)	Reference
Intraperitoneal (i.p.)	50	1.82	19515	[1]
Intravenous (i.v.)	50	1.31	11384	[1]
Oral (p.o.)	50	0.96	5203	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of **imidazole ketone erastin**.

Preparation of Imidazole Ketone Erastin Stock Solution

Materials:

- **Imidazole Ketone Erastin (IKE)** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

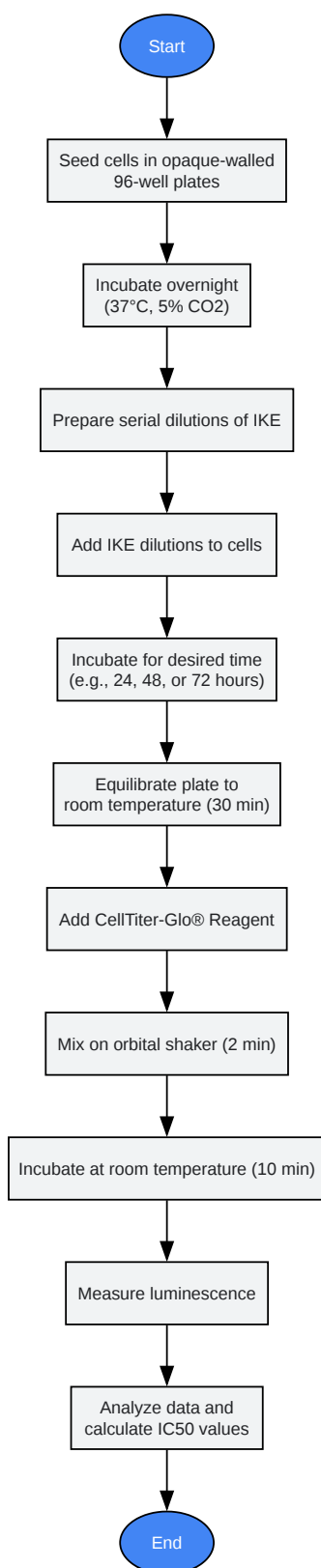
Procedure:

- Prepare a 10 mM stock solution of IKE by dissolving the appropriate amount of IKE powder in high-quality anhydrous DMSO.^[7] For example, to make 1 mL of a 10 mM stock solution, dissolve 6.55 mg of IKE (MW: 655.14 g/mol) in 1 mL of DMSO.
- Vortex or sonicate briefly to ensure complete dissolution.^[5]
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).^[1]

Cell Viability Assay using CellTiter-Glo®

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Experimental Workflow for Cell Viability Assay



[Click to download full resolution via product page](#)

Caption: Workflow for assessing cell viability using CellTiter-Glo®.

Materials:

- Cells of interest
- Opaque-walled 96-well or 384-well plates
- IKE stock solution (10 mM in DMSO)
- Cell culture medium
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed cells in an opaque-walled multiwell plate at a density that will allow for logarithmic growth during the treatment period (e.g., 5,000-10,000 cells per well in a 96-well plate).[6]
- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
- Prepare serial dilutions of IKE in cell culture medium from the stock solution. A typical concentration range to test is 0.001 µM to 100 µM.[6] Include a vehicle control (DMSO) at the same final concentration as the highest IKE concentration.
- Add the IKE dilutions to the respective wells and incubate for the desired time (e.g., 24, 48, or 72 hours).
- Equilibrate the plate to room temperature for approximately 30 minutes.[8]
- Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[9]
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

- Measure the luminescence using a luminometer.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Lipid Peroxidation Assay using C11-BODIPY™ 581/591

This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to measure lipid ROS by flow cytometry. Upon oxidation, the probe's fluorescence emission shifts from red to green.

Materials:

- Cells of interest
- IKE stock solution (10 mM in DMSO)
- C11-BODIPY™ 581/591
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Seed cells and treat with IKE as described in the cell viability assay protocol.
- After the desired incubation time, harvest the cells.
- Wash the cells twice with PBS.
- Prepare a working solution of C11-BODIPY™ 581/591 at a final concentration of 1-2 μM in PBS or cell culture medium.[\[7\]](#)
- Resuspend the cell pellet in the C11-BODIPY™ working solution and incubate for 30 minutes at 37°C, protected from light.[\[7\]](#)
- Wash the cells twice with PBS to remove excess probe.
- Resuspend the cells in PBS for flow cytometry analysis.

- Analyze the cells on a flow cytometer, measuring the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.
- The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.

System Xc- Inhibition Assay (Glutamate Release)

This assay measures the inhibition of system Xc- activity by quantifying the amount of glutamate released from cells.

Materials:

- Cells of interest (e.g., CCF-STTG1 astrocytoma cells)[6]
- IKE stock solution (10 mM in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or another appropriate buffer
- L-Cystine
- Amplex™ Red Glutamic Acid/Glutamate Oxidase Assay Kit or individual components (glutamate oxidase, horseradish peroxidase, Amplex™ UltraRed reagent)
- Fluorescence microplate reader

Procedure:

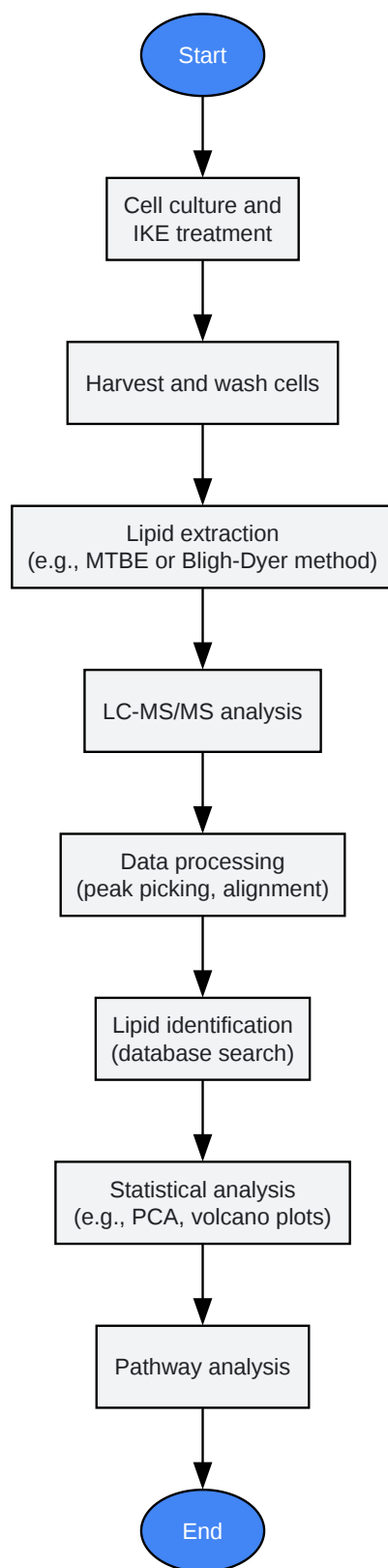
- Seed cells in a 96-well plate and grow to confluence.
- On the day of the assay, wash the cells twice with pre-warmed HBSS.
- Pre-incubate the cells with various concentrations of IKE (or vehicle control) in HBSS for a specified time (e.g., 15-30 minutes).
- Initiate the glutamate release by adding L-cystine (e.g., 80 μ M final concentration) to the wells.[10]
- Incubate for a defined period (e.g., 2 hours).[6]

- After incubation, carefully collect a sample of the supernatant from each well.
- Prepare the glutamate detection reagent mixture according to the manufacturer's protocol. This typically involves mixing glutamate oxidase, HRP, and a fluorogenic substrate like Amplex UltraRed.
- Add the detection reagent to the collected supernatants in a separate opaque-walled 96-well plate.
- Incubate for 30 minutes at 37°C, protected from light.
- Measure the fluorescence using a microplate reader (e.g., excitation 530-560 nm, emission ~590 nm).
- The amount of glutamate released is proportional to the fluorescence signal. Calculate the inhibition of glutamate release relative to the vehicle-treated control.

Untargeted Lipidomics

This is a general workflow for analyzing changes in the lipid profile of cells treated with IKE. Specific parameters will vary depending on the instrumentation and software used.

General Workflow for Untargeted Lipidomics



[Click to download full resolution via product page](#)

Caption: A generalized workflow for untargeted lipidomics analysis.

Procedure Outline:

- **Sample Preparation:** Treat cells with IKE (e.g., 500 nM) or vehicle for a specified time.[\[1\]](#)
Harvest and wash the cells.
- **Lipid Extraction:** Perform lipid extraction using a method such as the methyl-tert-butyl ether (MTBE) or Bligh-Dyer method.
- **LC-MS/MS Analysis:** Analyze the lipid extracts using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[\[11\]](#)
- **Data Analysis:** Process the raw data to identify and quantify lipid species. Perform statistical analysis to identify lipids that are significantly altered by IKE treatment.

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the expression of ferroptosis-related genes upon IKE treatment.

Materials:

- Cells treated with IKE
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- qPCR instrument
- Primers for target genes (e.g., SLC7A11, PTGS2, CHAC1) and a housekeeping gene (e.g., GAPDH or ACTB).

Primer Sequences (Human):

Gene	Forward Primer (5' to 3')	Reverse Primer (5' to 3')	Reference
SLC7A11	GCTGGGCTGATTTA TCTTCG	AGGAGGAGGCCAA CAAAG	[12] (general)
PTGS2	CTT CAC GCA TCA GTT TTT CAA G	TCC TCG GCA AAT GCG GTT	[12] (general)
CHAC1	CCT GCT CCT GCT CTT CTA CA	TGT CTT TCC TGT GGC TGT TC	[12] (general)
GAPDH	TGCACCACCAACTG CTTAGC	GGCATGGACTGTGG TCATGAG	[12] (general)

Procedure:

- RNA Extraction: Extract total RNA from IKE-treated and control cells using a commercial kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR: Perform qPCR using a suitable master mix and the primers for your genes of interest.
- Data Analysis: Analyze the qPCR data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

In Vivo Studies

IKE's improved pharmacokinetic properties make it suitable for in vivo experiments.

Administration:

- IKE can be administered to mice via intraperitoneal (i.p.) injection.[\[1\]](#)
- A typical dosage range for anti-tumor efficacy studies is 23-40 mg/kg, administered once daily.[\[1\]](#)
- For pharmacokinetic studies, a single dose of 50 mg/kg has been used.[\[1\]](#)

Formulation:

- A common vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Another option is 10% DMSO in corn oil.[2] The solution should be freshly prepared.

Conclusion

Imidazole ketone erastin is a powerful and reliable tool for studying ferroptosis. Its potency, selectivity, and enhanced metabolic stability make it superior to earlier ferroptosis inducers for both in vitro and in vivo applications. This guide provides a comprehensive overview of IKE, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in advancing our understanding of ferroptosis and its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Lipidomics Analysis in Ferroptosis | Springer Nature Experiments [experiments.springernature.com]
- 5. Imidazole ketone erastin | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. OUH - Protocols [ous-research.no]
- 9. promega.com [promega.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Imidazole Ketone Erastin Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive Analysis of Ferroptosis-Related Markers for the Clinical and Biological Value in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Imidazole Ketone Erastin: A Technical Guide for Studying Ferroptosis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610340#imidazole-ketone-erastin-as-a-tool-compound-for-studying-ferroptosis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com